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molecular formula C15H24N4O2 B1530580 tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate CAS No. 1329672-52-7

tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate

Cat. No. B1530580
M. Wt: 292.38 g/mol
InChI Key: WJLHQWKWUVHCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486967B2

Procedure details

A suspension of Boc-4-aminopiperidine (613 mg, 3 mmol), 4-chloro-6-methylpyrimidine (433 mg, 3.3 mmol) and N,N-diisopropylethyl amine (771 L, 4.5 mmol) in dioxane (12 mL) was heated to 150° C. in the microwave for 30 minutes. The reaction was diluted with water and extracted twice with ethyl acetate. The combined organic layers were washed with water, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel using a gradient from AcOEt to AcOEt/EtOH 9:1 as eluent. The title compound was obtained as a light yellow solid (693 mg, 79%).
Quantity
613 mg
Type
reactant
Reaction Step One
Quantity
433 mg
Type
reactant
Reaction Step One
Quantity
771 L
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1CCC(N)C[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].Cl[C:16]1[CH:21]=[C:20]([CH3:22])[N:19]=[CH:18][N:17]=1.C([N:26]([CH2:30][CH3:31])[CH:27]([CH3:29])C)(C)C>O1CCOCC1.O>[C:4]([O:3][C:1](=[O:2])[NH:8][CH:9]1[CH2:29][CH2:27][N:26]([C:16]2[CH:21]=[C:20]([CH3:22])[N:19]=[CH:18][N:17]=2)[CH2:30][CH2:31]1)([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
613 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)N
Name
Quantity
433 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1)C
Name
Quantity
771 L
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel using a gradient from AcOEt to AcOEt/EtOH 9:1 as eluent

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C1=NC=NC(=C1)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 693 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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